1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group and a 4-bromo-2,5-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of 1-(4-substituted-2,5-dimethoxyphenyl)sulfonylpyrrolidine derivatives.
Oxidation: Formation of 1-(4-bromo-2,5-diformylphenyl)sulfonylpyrrolidine or 1-(4-bromo-2,5-dicarboxyphenyl)sulfonylpyrrolidine.
Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)thiopyrrolidine.
Scientific Research Applications
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
1-(4-Bromo-2,5-dimethoxyphenyl)piperazine: Another compound with a similar aromatic moiety but a different heterocyclic ring.
Uniqueness
1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is unique due to the presence of both the sulfonyl group and the pyrrolidine ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADWVDBEPDVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.